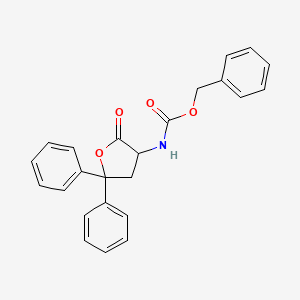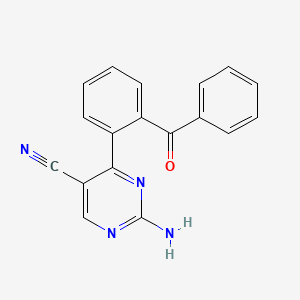![molecular formula C8H10N4S B12917423 6-[2-(Methylsulfanyl)ethyl]-7H-purine CAS No. 920503-82-8](/img/structure/B12917423.png)
6-[2-(Methylsulfanyl)ethyl]-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(Methylthio)ethyl)-9H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by a purine ring system substituted with a 2-(methylthio)ethyl group at the 6-position. The presence of the methylthio group imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Methylthio)ethyl)-9H-purine typically involves the introduction of the 2-(methylthio)ethyl group onto a purine scaffold. One common method is the alkylation of 6-chloropurine with 2-(methylthio)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 6-(2-(Methylthio)ethyl)-9H-purine may involve large-scale alkylation reactions using similar conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
6-(2-(Methylthio)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding the parent purine.
Substitution: The 2-(methylthio)ethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Parent purine.
Substitution: Various substituted purines depending on the nucleophile used.
科学的研究の応用
6-(2-(Methylthio)ethyl)-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to nucleotides.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 6-(2-(Methylthio)ethyl)-9H-purine is not fully understood, but it is believed to interact with molecular targets involved in nucleotide metabolism. The compound may inhibit enzymes such as purine nucleoside phosphorylase or adenosine deaminase, leading to altered nucleotide levels and subsequent biological effects. Additionally, the methylthio group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
6-Methylthio-9H-purine: Lacks the ethyl group, making it less hydrophobic.
6-(2-Hydroxyethyl)-9H-purine: Contains a hydroxyethyl group instead of a methylthio group, affecting its reactivity and biological activity.
6-(2-Aminoethyl)-9H-purine: Contains an aminoethyl group, which may enhance its interaction with biological targets.
Uniqueness
6-(2-(Methylthio)ethyl)-9H-purine is unique due to the presence of the 2-(methylthio)ethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
920503-82-8 |
|---|---|
分子式 |
C8H10N4S |
分子量 |
194.26 g/mol |
IUPAC名 |
6-(2-methylsulfanylethyl)-7H-purine |
InChI |
InChI=1S/C8H10N4S/c1-13-3-2-6-7-8(11-4-9-6)12-5-10-7/h4-5H,2-3H2,1H3,(H,9,10,11,12) |
InChIキー |
XYSWGMAFEZNBCV-UHFFFAOYSA-N |
正規SMILES |
CSCCC1=C2C(=NC=N1)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




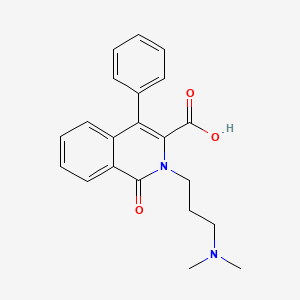

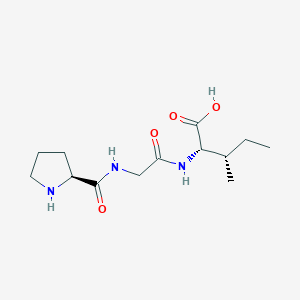
![3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12917372.png)
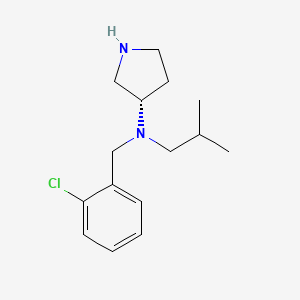
![1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12917391.png)

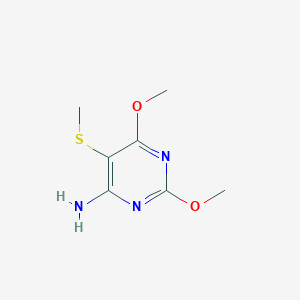
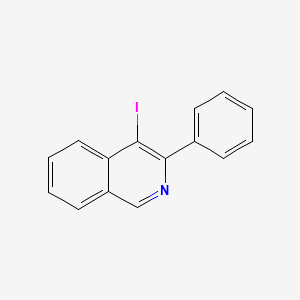
![N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine](/img/structure/B12917406.png)
